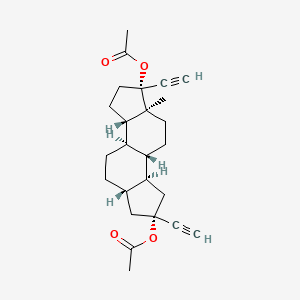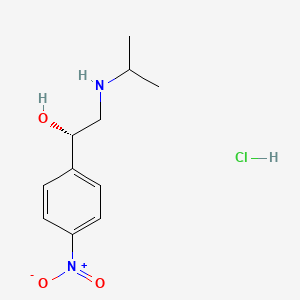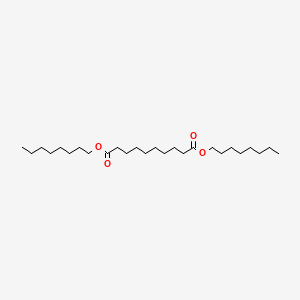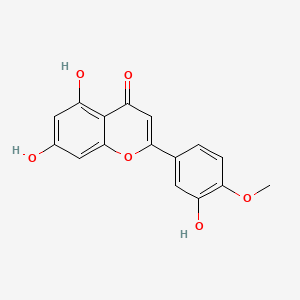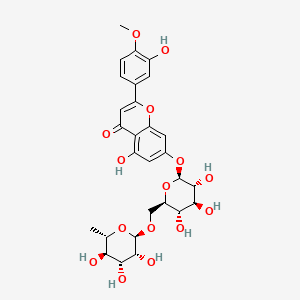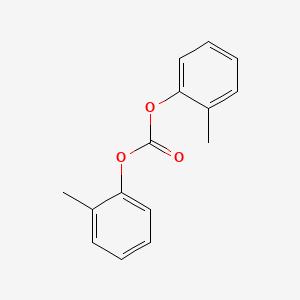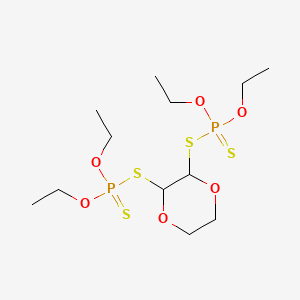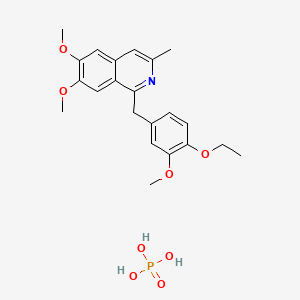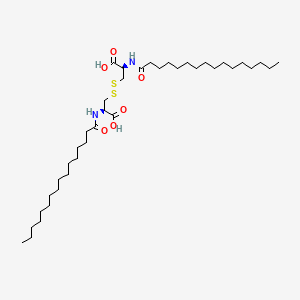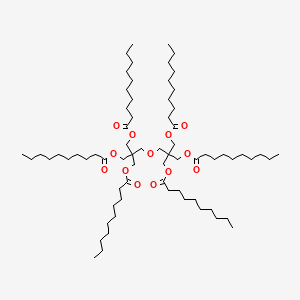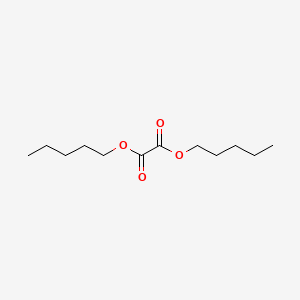
二硫化吖啶碘化物
描述
Dithiazanine iodide appears as green, needle-like crystals. Used as a veterinary anthelmintic, as a sensitizer for photographic emulsions and as an insecticides. Not registered as a pesticide in the U.S. (EPA, 1998)
科学研究应用
癌症研究
二硫化吖啶碘化物已被发现可抑制线粒体功能,这在体外和体内都强烈抑制了胰腺导管腺癌的生长 . 这种抑制导致生存率显着提高 . 该化合物是一种荧光、口服生物利用度高的、小分子化合物,其优先定位于线粒体,与蛋白质和核酸结合,并对电子传递链具有抑制作用 .
抗菌应用
二硫化吖啶碘化物以前被 FDA 批准为抗菌剂 . 其抗菌特性可能是由于它具有结合蛋白质和核酸的能力,从而破坏微生物的正常功能 .
驱虫应用
二硫化吖啶碘化物已被用作有效的广谱驱虫剂 . 它已被用于治疗各种蠕虫病,包括毛滴虫病、杆线虫病、肠道寄生虫病、蛔虫病和钩虫病 . 治疗显示出高治愈率和最小的副作用 .
线粒体研究
由于它能够定位于线粒体并抑制电子传递链,二硫化吖啶碘化物已被用于线粒体研究 . 它已被用于研究线粒体抑制对细胞代谢和能量产生的影响 .
药物再利用
FDA 批准药物的再利用在更快、更安全地开发药物方面具有巨大潜力 . 二硫化吖啶碘化物作为一种先前经 FDA 批准的药物,是一种在各种治疗应用中重新利用的潜在候选药物 .
生物化学研究
二硫化吖啶碘化物与蛋白质和核酸结合的能力使其在生物化学研究中很有用 . 它可用于研究蛋白质-核酸相互作用以及这些相互作用对细胞过程的影响 .
作用机制
Target of Action
Dithiazanine Iodide, also known as 3,3’-Diethylthiadicarbocyanine iodide, Delvex, or Abminthic, is a highly potent anthelmintic . It was introduced in 1959 for the treatment of strongyloid worms and whipworms . .
Mode of Action
It is believed that this chemical interferes with cells’ absorption of glucose, which is essential to obtain energy through cell respiration .
Biochemical Pathways
Dithiazanine Iodide has been shown to suppress mitochondrial function . This leads to a profound decrease in the abundance of mitochondrial-encoded transcripts, decreased mitochondrial beta-oxidation, and a reduction in the ATP/ADP ratio . These effects disrupt the energy production of the cell, leading to cell death.
Pharmacokinetics
It is known that dithiazanine iodide is a small molecule, which suggests it may be orally bioavailable .
Result of Action
The inhibition of mitochondrial function by Dithiazanine Iodide leads to a marked decrease in cellular ATP . This energy deprivation can lead to cell death, particularly in rapidly replicating cells such as cancer cells or parasitic worms. In-vitro, Dithiazanine Iodide has been shown to strongly inhibit the growth of pancreatic ductal adenocarcinoma cells .
Action Environment
The action of Dithiazanine Iodide can be influenced by environmental factors. For example, treatment with Dithiazanine Iodide in hypoglycemic conditions resulted in a 3-4 fold increase in sensitivity . .
生化分析
Biochemical Properties
Dithiazanine Iodide is believed to interfere with cells’ absorption of glucose, which is essential to obtain energy through cell respiration . This interference could potentially affect various biochemical reactions within the cell. The specific enzymes, proteins, and other biomolecules that Dithiazanine Iodide interacts with are not well known .
Cellular Effects
Dithiazanine Iodide has been shown to have a profound effect on cellular processes. For instance, it has been found to suppress mitochondrial function, strongly inhibiting pancreatic ductal adenocarcinoma growth in-vitro and in-vivo . This suppression leads to a significant decrease in the abundance of mitochondrial-encoded transcripts, decreased mitochondrial beta-oxidation, and a reduction in the ATP/ADP ratio .
Molecular Mechanism
It has been suggested that it preferentially localizes to the mitochondria, binds proteins and nucleic acids, and has an inhibitory effect on the electron transport chain . This could potentially explain its effects on cellular ATP levels and mitochondrial function .
Temporal Effects in Laboratory Settings
In laboratory settings, Dithiazanine Iodide has been shown to have potent effects on cellular function over time. For example, treatment with Dithiazanine Iodide resulted in a marked >90% decrease in cellular ATP
Metabolic Pathways
The specific metabolic pathways that Dithiazanine Iodide is involved in are not well known. Given its effects on mitochondrial function, it may interact with enzymes or cofactors involved in cellular respiration .
Transport and Distribution
It has been shown to preferentially localize to the mitochondria , suggesting that it may interact with transporters or binding proteins that direct it to this organelle.
Subcellular Localization
Dithiazanine Iodide preferentially localizes to the mitochondria . This subcellular localization could potentially affect its activity or function, particularly in relation to mitochondrial processes such as cellular respiration .
属性
Key on ui mechanism of action |
The means by which dithiazanine clears circulating microfilariae from the blood is not known. They evidently lose motility, become trapped in capillary beds, & are eventually phagocytized by host cells ... The biochemical basis of action of dithiazanine on helminths has been only partially determined. Studies with canine whipworms indicate that the drug causes an irreversible inhibition of glucose absorption, thus resulting in marked reduction in free glucose and consequent depletion in energy-rich phosphate bonds. Whether these physiologic changes also occur in heartworm microfilariae exposed to the drug is not known. |
|---|---|
CAS 编号 |
514-73-8 |
分子式 |
C23H24IN2S2+ |
分子量 |
519.5 g/mol |
IUPAC 名称 |
(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide |
InChI |
InChI=1S/C23H23N2S2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1; |
InChI 键 |
MNQDKWZEUULFPX-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.I |
手性 SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.I |
规范 SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.I |
外观 |
Solid powder |
颜色/形态 |
Dark greenish crystalline powder Blue violet powde |
熔点 |
Decomposes at 478.4 °F (EPA, 1998) |
Key on ui other cas no. |
514-73-8 |
物理描述 |
Dithiazanine iodide appears as green, needle-like crystals. Used as a veterinary anthelmintic, as a sensitizer for photographic emulsions and as an insecticides. Not registered as a pesticide in the U.S. (EPA, 1998) Dark greenish or blue violet solid; [HSDB] Powder; [Alfa Aesar MSDS] |
Pictograms |
Acute Toxic; Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Practically insoluble in water Practically insoluble in ether Very slightly soluble in alcohol and methyl alcohol Can be solubilized with polyvinylpyrrolidone: Canadian Patent: 676,636 (1963 to GAF). |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3,3' Diethylthiadicarbocyanine 3,3'-Diethylthiadicarbocyanine Cyanine Dye DiS-C2-(5) Dithiazanine Dithiazanine Iodide Dizan Iodide, Dithiazanine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


